molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No. B068817
CAS RN: 172647-87-9
M. Wt: 249.3 g/mol
InChI Key: JNQNQSCDMKNYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving indoline and the appropriate tert-butyl and hydroxymethyl precursors .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indoline ring, with the tert-butyl group, the hydroxymethyl group, and the carboxylate group as substituents. The exact structure would depend on the positions of these substituents on the indoline ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters. The hydroxymethyl group could potentially be oxidized, and the tert-butyl group could undergo reactions typical of alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. It’s likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases .

Biological Evaluation

The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use in biological systems, it could interact with biological molecules in a variety of ways, depending on its structure and functional groups .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate” would require appropriate safety precautions. It’s important to avoid dust formation, avoid breathing in the compound, and avoid contact with skin and eyes .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications. It could also involve studying its behavior in biological systems, if it’s intended for use in such systems .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNQSCDMKNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383307
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

CAS RN

172647-87-9
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.